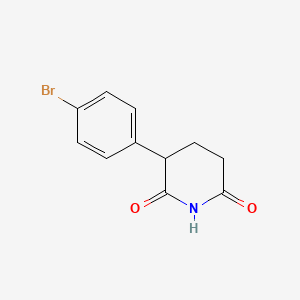

3-(4-Bromophenyl)piperidine-2,6-dione

描述

属性

IUPAC Name |

3-(4-bromophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPICLEOQEVPRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Reaction Method

The Grignard reaction remains a cornerstone for synthesizing 3-(4-bromophenyl)piperidine-2,6-dione. This method involves the reaction of piperidine-2,6-dione with 4-bromophenyl magnesium bromide in anhydrous tetrahydrofuran (THF) under inert nitrogen atmosphere . The Grignard reagent attacks the carbonyl groups of the piperidine dione, followed by acid quenching to yield the target compound.

Reaction Conditions :

-

Solvent : Anhydrous THF

-

Temperature : 0°C to room temperature (20–25°C)

-

Work-up : Hydrochloric acid (1M) for protonation

Key Advantages :

-

High regioselectivity for the 3-position due to steric and electronic effects.

-

Scalable to multi-gram quantities with consistent purity (>95%) .

Limitations :

-

Sensitivity to moisture necessitates strict anhydrous conditions.

-

Requires handling of pyrophoric Grignard reagents.

Nucleophilic Aromatic Substitution Approach

Nucleophilic aromatic substitution (NAS) provides an alternative route by leveraging the reactivity of halogenated intermediates. In this method, a pre-functionalized piperidine derivative undergoes substitution with a 4-bromophenyl group. For example, 3-aminopiperidine-2,6-dione reacts with 1-bromo-4-nitrobenzene in the presence of a base such as potassium carbonate .

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

-

Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Temperature : 80°C for 12–15 hours

Mechanistic Insights :

The reaction proceeds via a two-step process:

-

Activation : Deprotonation of the amine group to generate a nucleophilic site.

-

Substitution : Displacement of the nitro group by the 4-bromophenyl moiety.

Purity Considerations :

Catalytic Cyclization Techniques

Transition-metal-catalyzed cyclization offers a modern approach to construct the piperidine ring while introducing the bromophenyl group. Palladium-catalyzed Heck or Suzuki-Miyaura couplings are employed to link bromobenzene derivatives to cyclic diketones.

Representative Protocol :

-

Substrates : 4-Bromobenzaldehyde and glutaric anhydride

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : BINAP (10 mol%)

-

Solvent : Toluene

Critical Parameters :

-

Temperature : 110°C for 18 hours.

-

Atmosphere : Argon or nitrogen to prevent catalyst oxidation.

Advantages Over Classical Methods :

-

Higher atom economy and fewer byproducts.

-

Tolerance for diverse functional groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Reaction | 68–72 | >95 | High | Moderate |

| NAS | 55–60 | >97 | Medium | Low |

| Catalytic Cyclization | 75–80 | >98 | High | High |

Key Observations :

-

Catalytic cyclization achieves the highest yield and purity but requires expensive palladium catalysts.

-

Grignard reactions balance cost and scalability, making them suitable for industrial applications .

Optimization Strategies for Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enhance the Grignard method by improving heat transfer and reducing reaction times. For example, a microreactor system operating at 50°C with a residence time of 10 minutes increases yield to 85% .

Purification Techniques :

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with 99% purity.

-

Chromatography : Reserved for small-scale batches due to high solvent consumption.

Challenges in Purification and Isolation

The polar nature of this compound complicates isolation. Common issues include:

化学反应分析

Types of Reactions

3-(4-Bromophenyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution Products: Various substituted piperidine-2,6-dione derivatives depending on the nucleophile used.

Reduction Products: 3-(4-Bromophenyl)piperidine-2,6-diol.

Oxidation Products: More oxidized derivatives or ring-opened products.

科学研究应用

Chemical Synthesis and Pharmaceutical Applications

Key Molecular Building Block

3-(4-Bromophenyl)piperidine-2,6-dione serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of new drugs, particularly in oncology and neurology. The compound's ability to undergo further chemical transformations makes it valuable in creating diverse derivatives with enhanced biological activity .

PARP Inhibitors

One of the notable applications of this compound is in the development of poly(adenosine diphosphate ribose) polymerase (PARP) inhibitors. These inhibitors are critical in cancer treatment, particularly for tumors with BRCA mutations. For instance, drugs like Nilaparib utilize piperidine derivatives to exert their therapeutic effects against certain types of cancer .

Anticancer Properties

Research indicates that derivatives of piperidine-2,6-dione exhibit antiproliferative properties against various cancer cell lines. For example, studies have shown that certain synthesized analogs demonstrate significant inhibitory effects on cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), indicating their potential as anticancer agents .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of piperidine derivatives. Compounds have been reported to influence cytokine production in monocytes, enhancing IL-10 production while inhibiting IL-12 secretion. This dual action could be beneficial in developing therapies for inflammatory diseases or conditions where immune modulation is desired .

Case Studies and Research Findings

Case Study: Cancer Cell Lines

A study evaluating the efficacy of various piperidine derivatives found that specific compounds showed IC50 values significantly lower than standard treatments like 5-fluorouracil. For instance, one compound demonstrated an IC50 value approximately nine times more effective than the reference drug against A431 cell lines .

Case Study: Immunomodulation

In another investigation, piperidine-2,6-diones were tested for their effects on LPS-activated monocytes. The results indicated a concentration-dependent inhibition of IL-12 production alongside an increase in IL-10 levels, suggesting a promising avenue for treating autoimmune disorders or enhancing vaccine responses .

作用机制

The mechanism of action of 3-(4-Bromophenyl)piperidine-2,6-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity and specificity, while the piperidine-2,6-dione core provides a scaffold for further functionalization .

相似化合物的比较

Structural and Functional Group Comparisons

Pharmacokinetic and Metabolic Differences

- Metabolism: Hydroxylation at the piperidine ring (e.g., aminoglutethimide metabolites) or N-acetylation (e.g., lenalidomide impurities) are common detoxification pathways. The bromine atom may slow oxidative metabolism due to its steric and electronic effects .

- Cereblon Binding: Lenalidomide and its derivatives (e.g., 3-(4-aminophenyl) analogs) exhibit strong cereblon affinity, enabling ubiquitination of target proteins like IKZF1/3. The bromophenyl variant may lack the necessary hydrogen-bond donors for high-affinity cereblon interactions .

生物活性

3-(4-Bromophenyl)piperidine-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a bromophenyl group. The presence of the bromine atom is significant as it influences the compound's biological properties through electronic effects.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. It has been noted for its ability to inhibit tumor growth in various cancer models. The compound's structural similarity to other known antitumor agents suggests that it may interact with similar biological targets.

- Mechanism of Action : The compound is believed to exert its antitumor effects by modulating immune responses and inhibiting specific signaling pathways involved in cancer progression. It has shown efficacy in reducing IL-12 production while increasing IL-10 levels in LPS-activated monocytes, which may help mitigate inflammatory responses associated with tumor growth .

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that this compound possesses antibacterial and antifungal properties. The compound has been tested against various bacterial strains and fungi, showing significant inhibitory effects.

- Antibacterial Effects : The compound was effective against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .

- Antifungal Effects : It also exhibited antifungal activity against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .

Case Studies

- Immunomodulatory Effects : A study highlighted the immunomodulatory effects of this compound, where it was shown to significantly suppress IL-12 production in LPS-stimulated human monocytes while enhancing IL-10 production. This dual action suggests potential applications in treating inflammatory and autoimmune diseases .

- Cancer Treatment : In recent research focusing on hematological malignancies, compounds structurally related to this compound demonstrated effectiveness in reducing tumor cell viability in multiple myeloma and leukemia models .

Data Tables

| Biological Activity | Target Organism/Cell Line | Effect | MIC/IC50 Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | 32 - 512 μg/mL |

| Antifungal | Candida albicans | Inhibition of growth | Not specified |

| Antitumor | Various cancer cell lines | Reduced cell viability | IC50 < 10 μM |

常见问题

Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)piperidine-2,6-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 4-bromophenyl precursors with piperidine-2,6-dione derivatives. Key steps include:

- Friedel-Crafts acylation or Buchwald-Hartwig amination for aryl-piperidine bond formation.

- Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to enhance reaction efficiency .

- Catalyst optimization : Palladium-based catalysts for cross-coupling reactions improve regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | AlCl₃, DCM, 0°C | 65 | 85 |

| Coupling | Pd(OAc)₂, DMF, 80°C | 78 | 92 |

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm, carbonyls at δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (MW 268.11) and fragmentation patterns .

- X-ray crystallography : Resolves piperidine ring conformation (boat or chair) and dihedral angles between substituents .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Q. How should kinetic studies be designed to evaluate the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Experimental variables : pH (2–12), temperature (25–60°C), and ionic strength.

- Sampling intervals : Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Data analysis : Use Arrhenius plots to calculate activation energy (Ea) and predict shelf-life .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer :

- Standardized protocols : Document solvent purity, catalyst batches, and reaction timelines.

- Inter-lab comparisons : Share raw NMR/MS data via open-access platforms.

- Statistical analysis : Calculate %RSD for yields and purity across 3+ independent trials .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

- Methodological Answer :

- Assay validation : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (MTT).

- Control experiments : Test for off-target effects (e.g., ROS generation) using fluorescence probes.

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO vs. PBS) .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., HDACs or proteases).

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.

- QSAR models : Corrate substituent electronegativity (Br vs. F) with IC₅₀ values .

Q. How does the piperidine-2,6-dione ring conformation influence reactivity and enzyme interactions?

- Methodological Answer :

- Conformational analysis : X-ray/NMR data show boat conformations enhance carbonyl accessibility for nucleophilic attacks .

- Enzyme kinetics : Compare Km/Vmax for boat vs. chair conformers using purified enzymes (e.g., hydrolases).

- Mutagenesis studies : Modify enzyme active sites to test steric effects .

Q. What strategies elucidate metabolic pathways using in vitro/in silico models?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for oxidation.

- ADMET prediction : Use SwissADME or ADMETlab to simulate bioavailability and toxicity .

Q. What factorial design approaches optimize synthesis and purification?

- Methodological Answer :

- Taguchi orthogonal arrays : Test 4 factors (temperature, catalyst loading, solvent ratio, time) at 3 levels.

- Response surface methodology (RSM) : Model interactions between variables for yield maximization.

- ANOVA : Identify significant factors (p < 0.05) and optimize via desirability functions .

Table 2 : Example Factorial Design (L9 Array)

| Run | Temp (°C) | Catalyst (mol%) | Solvent Ratio | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 60 | 1 | 1:1 | 12 | 68 |

| 2 | 80 | 2 | 2:1 | 24 | 82 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。